
Mipsagargin
説明
ミプサガルギンは、地中海植物Thapsia garganicaに含まれるセスキテルペンラクトンであるタプシガルギンから誘導されたプロドラッグです。タプシガルギンは、伝統的に民間療法でさまざまな病気の治療に使用されてきました。ミプサガルギンは、細胞の生存に不可欠な筋小胞体/小胞体カルシウムATPアーゼ(SERCA)ポンプを標的にし、阻害するように設計されています。 この化合物は、癌細胞のアポトーシスを誘導する能力により、抗癌剤として有望視されています .
2. 製法
合成ルートと反応条件: ミプサガルギンは、タプシガルギンを修飾することで合成されます。このプロセスには、タプシガルギンの8位のアシル基を12-アミノドデカンオイル基に置き換えて、12-ADTを生成することが含まれます。 この中間体は、次に、前立腺特異的膜抗原(PSMA)または腫瘍微小環境に存在する他のプロテアーゼによって選択的に切断されるペプチドと結合されます .
工業生産方法: ミプサガルギンの工業生産には、Thapsia garganicaからのタプシガルギンの大規模合成、続いて12-ADTを生成するための化学修飾が含まれます。 最後のステップには、12-ADTを標的ペプチドと結合させ、臨床用途に適した高純度と収率を確保することが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Mipsagargin is synthesized by modifying thapsigargin. The process involves replacing the 8-acyl group of thapsigargin with a 12-aminododecanoyl group to create 12-ADT. This intermediate is then conjugated to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA) or other proteases present in the tumor microenvironment .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of thapsigargin from Thapsia garganica, followed by chemical modification to produce 12-ADT. The final step involves conjugating 12-ADT to the targeting peptide, ensuring high purity and yield suitable for clinical applications .
化学反応の分析
反応の種類: ミプサガルギンは、PSMAなどの特定のプロテアーゼにさらされると、加水分解を受けます。 この加水分解により、活性なタプシガルギン誘導体が放出され、これがSERCAポンプを阻害します .
一般的な試薬と条件:
加水分解: PSMA、KLK3、KLK2、および線維芽細胞活性化タンパク質プロテアーゼ(FAP)などのプロテアーゼによって触媒されます。
主な生成物: ミプサガルギン加水分解の主な生成物は、活性なタプシガルギン誘導体であり、SERCAポンプを阻害することによって細胞毒性効果を発揮します .
4. 科学研究の応用
ミプサガルギンは、癌治療における可能性について広範な研究が行われています。 前臨床試験および臨床試験で、前立腺癌、肝細胞癌、膠芽腫などのさまざまな癌の治療に有効性が示されています . この化合物は、正常細胞を温存しながら癌細胞を選択的に標的にできるため、標的癌治療のための有望な候補となっています .
科学的研究の応用
Hepatocellular Carcinoma (HCC)
A Phase II study evaluated mipsagargin's efficacy in patients with advanced HCC who were refractory to standard therapies like sorafenib. Key findings include:
- Study Design : A multicenter, single-arm trial involving 25 patients.
- Efficacy Results :
Glioblastoma
In another Phase II trial focusing on glioblastoma patients, this compound demonstrated:
- Disease Stabilization : Notable stabilization in a subset of patients correlated with PSMA expression levels.
- Safety Profile : Generally well-tolerated with manageable side effects, including fatigue and nausea .
Prostate Cancer
A recent Phase II trial initiated by Inspyr Therapeutics aims to assess this compound's effectiveness in newly diagnosed prostate cancer patients:
- Study Design : Open-label, single-arm study at UTHealth.
- Objectives : To evaluate the drug's impact on tumor perfusion and volume before surgical intervention.
- Administration : Patients receive intravenous this compound over three consecutive days in a 28-day cycle .
Summary of Clinical Findings
The following table summarizes key clinical findings from various studies involving this compound:
Cancer Type | Study Phase | Patients Enrolled | Stable Disease Rate | Median TTP (Months) | Median OS (Months) |
---|---|---|---|---|---|
Hepatocellular Carcinoma | II | 25 | 65% | 4.2 | 6.6 |
Glioblastoma | II | Varies | Correlated with PSMA expression | N/A | N/A |
Prostate Cancer | II | Ongoing | N/A | N/A | N/A |
作用機序
ミプサガルギンは、腫瘍微小環境で過剰発現しているPSMAなどのプロテアーゼによって活性化されるプロドラッグです。活性化されると、ミプサガルギンは活性なタプシガルギン誘導体を放出し、これがSERCAポンプを阻害します。 この阻害は、細胞内のカルシウム恒常性を乱し、タンパク質の誤った折り畳み反応を引き起こし、続いてアポトーシスが発生します . 関与する分子標的には、SERCAポンプと細胞生存およびアポトーシスを調節する下流のシグナル伝達経路が含まれます .
類似化合物:
ミプサガルギンの独自性: ミプサガルギンの独自性は、腫瘍微小環境で選択的に活性化されるプロドラッグとして設計されている点にあります。 この選択的な活性化は、正常細胞への毒性を最小限に抑え、治療指数を高めるため、親化合物であるタプシガルギンと比較して、癌治療のためのより効果的かつ安全な選択肢となっています .
類似化合物との比較
Uniqueness of this compound: this compound’s uniqueness lies in its design as a prodrug that is selectively activated in the tumor microenvironment. This selective activation minimizes toxicity to normal cells and enhances the therapeutic index, making it a more effective and safer option for cancer treatment compared to its parent compound, thapsigargin .
生物活性
Mipsagargin (G-202) is a novel thapsigargin-based prodrug designed to selectively target prostate-specific membrane antigen (PSMA) expressed in prostate cancer cells and tumor-associated blood vessels. This compound has garnered attention for its potential therapeutic effects against various solid tumors, particularly hepatocellular carcinoma (HCC) and prostate cancer. The following sections detail the biological activity of this compound, supported by clinical findings, pharmacological data, and case studies.
This compound functions by exploiting the enzymatic activity of PSMA to activate its cytotoxic component. The prodrug comprises a masking peptide that is cleaved by PSMA, releasing 12ADT-Asp, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump. This inhibition disrupts calcium homeostasis within cells, leading to apoptosis. The mechanism can be summarized as follows:
- Targeting PSMA : this compound binds to PSMA on tumor cells and vasculature.
- Activation : The masking peptide is cleaved by PSMA, activating the cytotoxic agent.
- SERCA Inhibition : 12ADT-Asp inhibits SERCA, causing increased intracellular calcium levels.
- Induction of Apoptosis : Elevated calcium levels trigger apoptotic pathways, leading to tumor cell death.
Phase II Trials in Hepatocellular Carcinoma (HCC)
A significant study focused on this compound's efficacy in patients with advanced HCC who had progressed on or were intolerant to sorafenib. The study's design was an open-label, multicenter approach involving intravenous administration over three consecutive days in a 28-day cycle.
Key Results :
- Patient Cohort : 25 patients treated; 19 evaluable for efficacy.
- Efficacy Outcomes :
- Objective response rate: 0%
- Stable disease in 63.2% of patients.
- Median time to progression (TTP): 134 days.
- Median progression-free survival (PFS): 129 days.
- Median overall survival (OS): 205 days.
- Safety Profile : Common adverse events included increased blood creatinine (68%), fatigue (56%), and nausea (44%) .
The study concluded that this compound is relatively well tolerated and can lead to disease stabilization in advanced HCC cases.
Phase II Trials in Prostate Cancer
In another ongoing trial, this compound is being evaluated for newly diagnosed prostate cancer patients. The study aims to assess its impact on tumor perfusion and volume before surgical intervention.
Trial Design :
- Open-label, single-arm study at the University of Texas Health Science Centre.
- Patients receive this compound intravenously for three consecutive days during a 28-day cycle.
The principal investigator noted the potential for this compound to disrupt blood supply in prostate tumors, which may enhance treatment outcomes .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by:
- Peak Plasma Concentration (Cmax) : Achieved shortly after infusion.
- Area Under Curve (AUC) : Indicates systemic exposure over time.
- Half-Life (t1/2) : Supports dosing schedule feasibility.
- Volume of Distribution (Vss) : Reflects distribution within tissues .
Case Studies and Observations
A review of multiple case studies highlights this compound's role in managing advanced solid tumors:
特性
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTAIBQVNPIH-ODMLWHIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100N6O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245732-48-2 | |
Record name | Mipsagargin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mipsagargin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIPSAGARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。